molecular formula C21H21N5 B1681501 6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline CAS No. 356559-20-1

6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline

Cat. No. B1681501
M. Wt: 343.4 g/mol
InChI Key: DKPQHFZUICCZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A chemical compound’s description typically includes its molecular formula, structure, and the type of chemical bond it forms. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the compound. It includes the type of bonds (covalent, ionic, etc.) and their arrangement in space.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Pharmacokinetics and Tissue Distribution

The compound 6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline, and its derivatives, have been studied for their pharmacokinetics and tissue distribution, particularly as potential anti-fibrotic drugs. For instance, a study on a novel ALK5 inhibitor, which is structurally similar, highlighted its potential in suppressing renal and hepatic fibrosis and its anti-metastatic effects in a breast cancer model. This compound showed promising bioavailability and distribution into vital organs such as the liver, kidneys, and lungs (Kim et al., 2008).

Synthesis and Chemical Reactivity

Research has also focused on the chemical synthesis and reactivity of similar quinoxaline compounds. For instance, the development of eco-friendly methods for preparing quinoxaline-3-carbonyl compounds, using a metal- and base-free process, was reported. This work contributes to the efficient preparation of key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

Role in TGF-β Type 1 Receptor Kinase Inhibition

Some derivatives of this compound have been synthesized and evaluated for their ability to inhibit the transforming growth factor-beta type 1 receptor kinase (ALK5). These inhibitors have shown significant activity in cell-based assays, suggesting potential therapeutic applications in diseases where TGF-β1 plays a key role (Kim et al., 2009).

Implications in Fibrosis and Renal Diseases

A study on SB-525334, a compound structurally related to the query compound, indicated its potent and selective inhibition of the TGF-β1 receptor, ALK5. This inhibitor significantly reduced markers of fibrosis and renal injury in a model of nephritis-induced renal fibrosis, suggesting potential therapeutic applications in fibrotic diseases (Grygielko et al., 2005).

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound.


properties

IUPAC Name

6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPQHFZUICCZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014442
Record name 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline

CAS RN

356559-20-1
Record name SB 525334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-525334
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
Reactant of Route 4
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
Reactant of Route 5
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline
Reactant of Route 6
6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline

Citations

For This Compound
2
Citations
L Wang, J Yang, B Ran, X Yang, W Zheng… - … applied materials & …, 2017 - ACS Publications
Hypertrophic scarring (HS) is a disorder that occurs during wound healing and seriously depresses the quality of human life. Scar-inhibiting scaffolds, though bringing promise to HS …
Number of citations: 54 pubs.acs.org
N Dovrolis, G Kolios, G Spyrou, I Maroulakou - Drug discovery today, 2017 - Elsevier
Highlights • Computational drug repositioning is a serious support tool to shortlist candidate drugs. • Up-to-date review of drug repositioning methodologies. • Example of a drug …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.